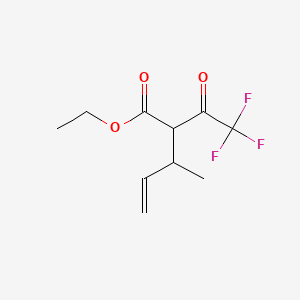
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester is a chemical compound with the molecular formula C10H13F3O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of a trifluoroacetyl group and an ethyl ester moiety
Preparation Methods
The synthesis of 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to certain proteins, influencing biological pathways. The ester moiety may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar compounds to 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester include:
2-Pentenoic acid, 4-methyl-, methyl ester: Another ester derivative with a similar structure but different functional groups.
4-Pentenoic acid, 3-vinylpropionic acid: A related compound with a vinyl group instead of a trifluoroacetyl group.
Ethyl cis-2-pentenoate: An ester of pentenoic acid with a different geometric configuration. The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
190669-50-2 |
|---|---|
Molecular Formula |
C10H13F3O3 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
ethyl 3-methyl-2-(2,2,2-trifluoroacetyl)pent-4-enoate |
InChI |
InChI=1S/C10H13F3O3/c1-4-6(3)7(9(15)16-5-2)8(14)10(11,12)13/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
GVKAXLDJGILBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C=C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















